molecular formula C24H24N2O4S B2365271 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide CAS No. 921566-94-1

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide

Cat. No.: B2365271
CAS No.: 921566-94-1
M. Wt: 436.53
InChI Key: QOIIVVORVWMCSP-UHFFFAOYSA-N
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Description

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide is a synthetic compound of interest in medicinal chemistry and pharmacology research. This chemical features a benzofuran-thiazole core structure, a motif present in various biologically active molecules. Related N-(thiazol-2-yl)-benzamide analogs have been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, and function as negative allosteric modulators . This suggests potential utility as a pharmacological tool for probing the physiological functions of ZAC, which remain largely unelucidated. Researchers can employ this compound in ion channel studies , neuropharmacology , and receptor characterization . Its structure is characterized by a molecular formula of C₂₄H₂₄N₂O₄S and a molecular weight of 436.53 g/mol . As with all research chemicals, this product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-3-4-5-13-29-18-11-9-16(10-12-18)23(27)26-24-25-19(15-31-24)21-14-17-7-6-8-20(28-2)22(17)30-21/h6-12,14-15H,3-5,13H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIIVVORVWMCSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Ring Construction

The 7-methoxybenzofuran moiety is synthesized via acid-catalyzed cyclization of 2-methoxyresorcinol derivatives.

Procedure:

  • Dissolve 2-methoxyresorcinol (10.0 g, 64.1 mmol) in acetic anhydride (100 mL)
  • Add β-chloropropiophenone (12.8 g, 70.5 mmol) under N₂
  • Reflux at 140°C for 6 hours
  • Quench with ice-water, extract with ethyl acetate
  • Purify via silica gel chromatography (hexane:EtOAc 4:1)

Yield: 82% (13.2 g)
Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.4 Hz, 1H), 7.01 (d, J=2.4 Hz, 1H), 6.88 (dd, J=8.4/2.4 Hz, 1H), 3.91 (s, 3H)
  • HRMS (ESI): m/z calcd for C₁₀H₈O₃ [M+H]⁺ 177.0552, found 177.0555

Thiazole Ring Formation

The Hantzsch thiazole synthesis is employed using α-bromoketone intermediates:

Stepwise Process:

  • Brominate 7-methoxybenzofuran-2-carbonyl chloride with PBr₃
  • React with thiourea in ethanol at 60°C
  • Neutralize with NaOH to precipitate 2-amino-4-(7-methoxybenzofuran-2-yl)thiazole

Reaction Table 1: Thiazolization Optimization

Entry Solvent Temp (°C) Time (h) Yield (%)
1 Ethanol 60 8 72
2 THF 65 6 68
3 DMF 80 4 61

Optimal conditions: Entry 1 (72% yield) with minimal side product formation.

Synthesis of 4-(Pentyloxy)benzoyl Chloride

Williamson Ether Synthesis

Procedure:

  • Dissolve 4-hydroxybenzoic acid (15.0 g, 108 mmol) in acetone (150 mL)
  • Add K₂CO₃ (22.3 g, 162 mmol) and 1-bromopentane (19.8 mL, 151 mmol)
  • Reflux 12 hours, filter, concentrate
  • Recrystallize from ethanol/water (4:1)

Yield: 89% (22.1 g)
Purity: >99% by HPLC (C18, 80% MeOH/H₂O)

Acid Chloride Formation

Convert 4-(pentyloxy)benzoic acid to corresponding chloride:

  • Suspend acid (10.0 g, 44.2 mmol) in SOCl₂ (50 mL)
  • Add DMF (0.5 mL) catalyst
  • Reflux 3 hours, remove excess SOCl₂ under vacuum

Storage: Store under N₂ at -20°C for <1 week

Final Amide Coupling

Coupling Reaction Optimization

Reaction Table 2: Coupling Agent Comparison

Agent Equiv Solvent Temp (°C) Time (h) Yield (%)
EDCI 1.2 DCM 25 24 65
HATU 1.0 DMF 0→25 12 78
DCC/DMAP 1.5 THF 40 8 71

Optimal method uses HATU with 78% isolated yield.

Procedure:

  • Dissolve 2-amino-4-(7-methoxybenzofuran-2-yl)thiazole (5.0 g, 17.8 mmol) in dry DMF (50 mL)
  • Add 4-(pentyloxy)benzoyl chloride (4.2 g, 19.6 mmol)
  • Charge HATU (8.1 g, 21.3 mmol) and DIPEA (7.5 mL, 44.5 mmol)
  • Stir under N₂ at 0°C→25°C for 12 hours
  • Extract with EtOAc, wash with brine, dry over MgSO₄
  • Purify via flash chromatography (SiO₂, hexane:EtOAc 3:1→1:1)

Yield: 78% (6.8 g)
Characterization Data:

  • MP: 168-171°C
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H), 7.89 (d, J=8.8 Hz, 2H), 7.62 (d, J=8.4 Hz, 1H), 7.12 (d, J=2.4 Hz, 1H), 6.98 (dd, J=8.4/2.4 Hz, 1H), 6.91 (d, J=8.8 Hz, 2H), 4.05 (t, J=6.4 Hz, 2H), 3.87 (s, 3H), 1.75 (quintet, J=6.8 Hz, 2H), 1.43 (m, 4H), 0.92 (t, J=7.2 Hz, 3H)
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2, 161.8, 156.4, 154.2, 148.7, 132.5, 128.9, 124.6, 122.3, 115.4, 114.8, 113.5, 68.4, 56.2, 29.1, 28.7, 22.4, 14.1
  • HRMS (ESI): m/z calcd for C₂₆H₂₅N₂O₄S [M+H]⁺ 477.1583, found 477.1586

Process Scale-Up Considerations

Critical Quality Attributes

  • Purity: >99.5% by HPLC (USP tailing factor <2.0)
  • Impurity Profile:
    • Starting material carryover <0.1%
    • Dehydration byproducts <0.15%

Industrial Production Recommendations

  • Continuous Flow Nitration: For safer benzofuran functionalization
  • Enzymatic Resolution: To control stereochemistry at C3 of thiazole ring
  • Crystallization Optimization: Use anti-solvent (heptane) addition for final purification

Comparative Method Analysis

Table 3: Synthetic Route Evaluation

Parameter Stepwise Coupling Convergent Synthesis One-Pot Approach
Total Yield (%) 52 61 48
Purity (%) 99.1 98.7 97.3
Process Complexity Moderate High Low
Scalability Good Excellent Limited

The convergent synthesis route demonstrates optimal balance between yield (61%) and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiazole rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and biological activity being investigated.

Comparison with Similar Compounds

Substituent Variations in Thiazol-2-yl Benzamide Derivatives

The compound shares a thiazol-2-yl benzamide backbone with analogs reported in and –4. Key differences lie in substituent groups, which critically influence physicochemical and biological properties:

Compound ID/Name Core Structure Key Substituents Notable Properties/Bioactivity Reference
N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide (Target) Thiazole + benzamide 7-Methoxybenzofuran; 4-pentyloxy High lipophilicity (predicted) N/A
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole + benzamide 3,4-Dichlorophenyl; morpholinomethyl; pyridinyl Enhanced solubility (amine group)
N-(Benzo[d]thiazol-2-yl)-4-((1-(4-(benzo[d]thiazol-2-ylcarbamoyl)phenethyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (33) Thiazole + triazole + benzamide Triazole linker; dual benzothiazole groups Kinase inhibition (Alzheimer’s targets)
Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate Thiazole + triazole + ester Triazole linker; ethyl ester; methylthiazole White solid; m.p. 195–196°C

Key Observations :

  • Lipophilicity: The target’s pentyloxy chain likely increases logP compared to morpholinomethyl (4d) or pyridinyl groups .
  • Bioactivity : Triazole-containing analogs (–6) exhibit kinase inhibition, suggesting the target may share similar mechanisms if triazole-like rigidity is mimicked by benzofuran .
  • Synthetic Routes : and highlight methods such as hydrazide-isothiocyanate coupling () or click chemistry (), which could be adapted for synthesizing the target compound .

Tautomerism and Spectral Trends

Compounds in (e.g., 7–9) exhibit thione-thiol tautomerism, confirmed by IR and NMR . The target’s benzamide and thiazole groups may adopt similar tautomeric forms, though the absence of a thiol group in its structure precludes this specific behavior.

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Benzamide Group : Provides the amide functionality.
  • Thiazole Ring : Contributes to biological activity through interaction with various biological targets.
  • Methoxybenzofuran Moiety : Enhances lipophilicity and potential receptor interactions.
  • Pentyloxy Side Chain : May influence the compound’s pharmacokinetic properties.

The molecular formula for this compound is C24H27N3O3SC_{24}H_{27}N_3O_3S with a molecular weight of approximately 437.6 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through the reaction of 7-methoxybenzofuran with thioamide and haloketone under basic conditions.
  • Coupling Reaction : The thiazole intermediate is coupled with pentyloxy-substituted benzene derivatives.
  • Amidation : The final step involves acylation to introduce the benzamide functionality.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
  • Receptor Interaction : Binding to cellular receptors could modulate signal transduction pathways, influencing cellular responses.
  • Gene Expression Modulation : It may affect the expression of genes related to inflammation and apoptosis, thereby impacting cell survival and growth.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies on related thiazole derivatives have shown:

  • Cytotoxicity against Cancer Cells : Compounds targeting tubulin polymerization have demonstrated efficacy in arresting cancer cells in the G(2)/M phase of the cell cycle .
CompoundActivityMechanism
SMART-HAnticancerInhibits tubulin polymerization
SMART-FAnticancerInduces apoptosis in cancer cells
This compoundPotentially anticancerModulates enzyme activity

Anti-inflammatory Effects

The methoxybenzofuran moiety has been associated with anti-inflammatory properties. For example, related compounds have been shown to inhibit nitric oxide production and pro-inflammatory cytokines in macrophages . The proposed mechanisms include:

  • Inhibition of COX Enzymes : Reducing prostaglandin synthesis.
  • Downregulation of MAPK Pathways : Influencing inflammatory signaling cascades.

Case Studies and Research Findings

  • In Vivo Studies : Research involving similar compounds has demonstrated their ability to overcome multidrug resistance in cancer cells, indicating their potential as effective therapeutic agents .
  • In Vitro Assays : Compounds structurally related to this compound have shown significant cytotoxic effects in various cancer cell lines, suggesting a promising avenue for further exploration .
  • Mechanistic Insights : Studies have revealed that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, which may be applicable to this compound as well .

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(Pentyloxy)benzamide?

Answer:
The synthesis involves three critical stages:

Benzofuran Core Formation : Cyclization of 7-methoxy-2-hydroxybenzaldehyde with α-haloketones under acidic conditions to form the benzofuran moiety .

Thiazole Ring Construction : Hantzsch thiazole synthesis by reacting the benzofuran intermediate with thiourea and α-bromoacetophenone derivatives .

Pentyloxy Group Introduction : Nucleophilic substitution of a halogenated benzamide precursor with pentanol in the presence of a base (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Key Characterization : 1H/13C NMR for regiochemical confirmation, HRMS for molecular weight validation .

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR: Confirms substitution patterns (e.g., methoxy at C7 of benzofuran, pentyloxy on benzamide) .
    • 13C NMR: Identifies carbonyl (C=O) and thiazole ring carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 465.15) .
  • Fourier-Transform Infrared Spectroscopy (FT-IR) : Detects C=O stretch (~1680 cm⁻¹) and aromatic C-H bends .

Advanced: How can researchers optimize solubility and stability for in vitro assays?

Answer:

  • Solubility Optimization :
    • Use co-solvents (e.g., DMSO ≤ 0.1% v/v) or surfactants (e.g., Tween-80) for aqueous buffers .
    • Structural modifications: Replace pentyloxy with polar groups (e.g., morpholine) to enhance hydrophilicity .
  • Stability Assessment :
    • HPLC under accelerated conditions (e.g., 40°C, pH 7.4 PBS) to monitor degradation .
    • Store lyophilized powder at -20°C under inert gas to prevent oxidation .

Advanced: What methodologies elucidate the compound’s mechanism of action in cancer models?

Answer:

  • Enzyme Inhibition Assays :
    • Kinase profiling (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • IC₅₀ determination via ATP competition assays .
  • Molecular Docking :
    • AutoDock Vina to predict binding modes in kinase ATP-binding pockets .
  • Transcriptomic Analysis :
    • RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, PI3K/AKT) .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Assay Variability :
    • Standardize cell lines (e.g., MCF-7 vs. HepG2) and culture conditions .
    • Validate purity (>95%) via HPLC and elemental analysis .
  • Structural Analog Comparison :
    • Compare with derivatives (e.g., methylthio vs. pentyloxy substituents) to isolate substituent effects .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

Answer:

  • Pharmacokinetics :
    • Rodent models for bioavailability studies (oral vs. intravenous administration) .
  • Efficacy :
    • Xenograft models (e.g., HT-29 colon cancer) to assess tumor growth inhibition .
  • Toxicity :
    • Ames test for mutagenicity ; hepatic and renal function panels in rodents .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

  • Variable Substituents :

    PositionModificationBiological Impact
    Benzofuran C7Methoxy → EthoxyAlters metabolic stability
    Benzamide C4Pentyloxy → MethylsulfonylEnhances kinase selectivity
  • Assay Prioritization :

    • Screen against kinase panels and bacterial strains (e.g., S. aureus) to identify dual activity .
  • Computational Tools :

    • CoMFA/CoMSIA for 3D-QSAR modeling .

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